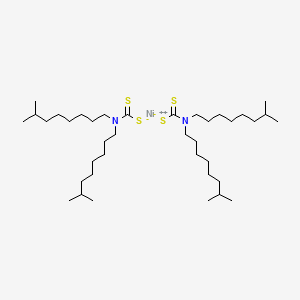
N,N-bis(7-methyloctyl)carbamodithioate;nickel(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(7-methyloctyl)carbamodithioate;nickel(2+) is a coordination compound where nickel is complexed with N,N-bis(7-methyloctyl)carbamodithioate ligands. This compound is known for its unique chemical properties and applications in various fields, including industrial processes and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(7-methyloctyl)carbamodithioate;nickel(2+) typically involves the reaction of nickel salts with N,N-bis(7-methyloctyl)carbamodithioate ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The ligands are prepared by reacting 7-methyloctylamine with carbon disulfide, followed by the addition of a nickel salt to form the final complex.
Industrial Production Methods
In industrial settings, the production of N,N-bis(7-methyloctyl)carbamodithioate;nickel(2+) is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(7-methyloctyl)carbamodithioate;nickel(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nickel oxides and other oxidation products.
Reduction: Reduction reactions can convert the nickel(2+) center to a lower oxidation state, often using reducing agents like hydrogen or hydrazine.
Substitution: Ligand substitution reactions can occur, where the N,N-bis(7-methyloctyl)carbamodithioate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, hydrazine, and sodium borohydride are commonly used.
Substitution: Ligand exchange reactions often involve the use of other ligands like phosphines, amines, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to nickel oxides, while reduction can produce nickel metal or lower oxidation state complexes.
Scientific Research Applications
N,N-bis(7-methyloctyl)carbamodithioate;nickel(2+) has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of lubricants, rubber additives, and as a stabilizer in plastics.
Mechanism of Action
The mechanism of action of N,N-bis(7-methyloctyl)carbamodithioate;nickel(2+) involves its interaction with molecular targets through coordination chemistry. The nickel center can interact with various substrates, facilitating catalytic reactions. The ligands provide stability and specificity to the complex, allowing it to participate in specific pathways and reactions.
Comparison with Similar Compounds
Similar Compounds
Nickel bis(diisononylcarbamodithioato-S,S’): Similar in structure but with different alkyl groups on the ligands.
Nickel bis(dibutyldithiocarbamate): Another nickel complex with dithiocarbamate ligands but different alkyl groups.
Uniqueness
N,N-bis(7-methyloctyl)carbamodithioate;nickel(2+) is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. The 7-methyloctyl groups provide steric hindrance and electronic effects that influence the compound’s behavior in various reactions and applications.
Properties
CAS No. |
85298-61-9 |
|---|---|
Molecular Formula |
C38H76N2NiS4 |
Molecular Weight |
748.0 g/mol |
IUPAC Name |
N,N-bis(7-methyloctyl)carbamodithioate;nickel(2+) |
InChI |
InChI=1S/2C19H39NS2.Ni/c2*1-17(2)13-9-5-7-11-15-20(19(21)22)16-12-8-6-10-14-18(3)4;/h2*17-18H,5-16H2,1-4H3,(H,21,22);/q;;+2/p-2 |
InChI Key |
MQVYSKYRIXTLGC-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCCN(CCCCCCC(C)C)C(=S)[S-].CC(C)CCCCCCN(CCCCCCC(C)C)C(=S)[S-].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















